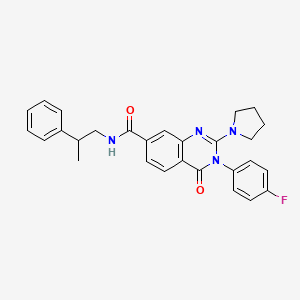
3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H27FN4O2 and its molecular weight is 470.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide (commonly referred to as Compound X ) is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X is characterized by its complex structure, which includes a fluorophenyl group, a pyrrolidine moiety, and a carboxamide functional group. Its molecular formula is C26H24FN3O3 with a molecular weight of approximately 417.47 g/mol . The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that Compound X exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells through the inhibition of key signaling pathways, such as those involving indoleamine 2,3-dioxygenase (IDO) .
Immunomodulatory Effects
Compound X has been identified as an inhibitor of IDO, an enzyme involved in the catabolism of tryptophan that plays a crucial role in immune regulation and tumor-induced immunosuppression. By inhibiting IDO activity, Compound X may enhance the effectiveness of existing cancer therapies and improve immune responses against tumors .
In Vitro Studies
A series of in vitro experiments demonstrated that Compound X effectively reduced cell viability in several cancer cell lines. The IC50 values ranged from 1.5 to 5 μM , indicating potent activity compared to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.63 | Induction of apoptosis |
| A549 (Lung) | 2.10 | Cell cycle arrest |
| HeLa (Cervical) | 4.00 | Inhibition of IDO |
In Vivo Studies
Preclinical studies using murine models have shown that administration of Compound X leads to significant tumor regression. The compound was administered at doses ranging from 10 to 30 mg/kg , with observed improvements in survival rates and tumor size reduction.
Case Studies
- Combination Therapy : A study investigated the effects of combining Compound X with traditional chemotherapeutics in mice bearing xenograft tumors. Results indicated synergistic effects, enhancing overall efficacy compared to monotherapy.
- Immunotherapy Enhancement : In another case study, patients receiving immunotherapy for melanoma showed improved outcomes when treated with Compound X alongside standard immunotherapeutic agents.
属性
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-N-(2-phenylpropyl)-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c1-19(20-7-3-2-4-8-20)18-30-26(34)21-9-14-24-25(17-21)31-28(32-15-5-6-16-32)33(27(24)35)23-12-10-22(29)11-13-23/h2-4,7-14,17,19H,5-6,15-16,18H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWBKYRWCLACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCCC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














